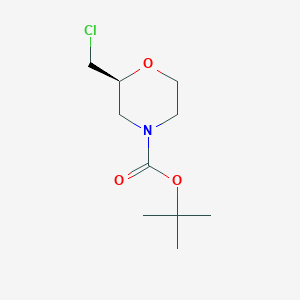

(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

1260611-32-2 |

|---|---|

Molecular Formula |

C10H18ClNO3 |

Molecular Weight |

235.71 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(chloromethyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C10H18ClNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |

InChI Key |

LKTUWBGNUYXETD-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CCl |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCl |

Origin of Product |

United States |

Preparation Methods

Aluminum Isopropoxide-Mediated Reduction

A prominent method involves the reduction of (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone using aluminum isopropoxide in isopropyl alcohol under reflux. This Meerwein-Ponndorf-Verley reduction selectively produces the (1S,2S)-configured alcohol with a yield of 80% from 100 g of starting material. The reaction proceeds via a six-membered transition state, ensuring retention of stereochemistry. Subsequent acidification with acetic acid (pH 3–4) precipitates the product, which is purified via recrystallization.

Key Conditions :

Sodium Borohydride Reduction in Tetrahydrofuran/Water

Sodium borohydride in tetrahydrofuran (THF) and water reduces the ketone intermediate to the corresponding alcohol at 0°C. This method achieves moderate yields (56%) but requires careful pH adjustment to 6.5 during workup to minimize byproducts. The stereochemical outcome is less selective compared to aluminum-mediated reductions, with diastereomer ratios of 95:5 (2R,3S:2S,3S).

Chlorination of Hydroxymethyl Intermediates

Thionyl Chloride (SOCl₂) Activation

Hydroxymethyl-morpholine intermediates are converted to chloromethyl derivatives using thionyl chloride. The reaction proceeds via the formation of a chlorosulfite intermediate, which undergoes nucleophilic displacement by chloride. This method is efficient but requires anhydrous conditions to prevent hydrolysis.

Example Protocol :

Mesylation-Chlorination Sequence

The alcohol is first mesylated using methanesulfonyl chloride (MsCl) in the presence of triethylamine, followed by nucleophilic displacement with lithium chloride (LiCl) in dimethylformamide (DMF). This two-step process achieves higher regioselectivity compared to direct chlorination.

Conditions :

-

Mesylation: MsCl (1.2 eq), Et₃N (2 eq), DCM, 0°C → RT, 2 h.

-

Chlorination: LiCl (3 eq), DMF, 80°C, 12 h.

Direct Chloromethylation During Morpholine Ring Formation

Ring-Closing via Chloromethyl Epoxides

Chloromethyl epoxides react with tert-butyl carbamate derivatives under basic conditions to form the morpholine ring. For example, epichlorohydrin derivatives condense with Boc-protected amines in the presence of potassium carbonate (K₂CO₃) in acetonitrile.

Reaction Scheme :

Nucleophilic Substitution on Bromomethyl Analogs

While the bromomethyl analog (CAS 919286-71-8) is synthesized via bromide substitution, analogous conditions using chloromethylating agents (e.g., chloromethyl methyl ether) remain less explored. Challenges include lower reactivity of chloride compared to bromide, necessitating elevated temperatures (80–100°C) and polar aprotic solvents like DMF.

Stereochemical Control via Chiral Auxiliaries

Use of (S)-Configured Starting Materials

Syntheses starting from (S)-3-amino-1-chloro-4-phenyl-2-butanone leverage inherent chirality to direct the configuration at the morpholine 2-position. Boc protection of the amine precedes cyclization with chloromethylating agents, ensuring retention of the S-configuration.

Asymmetric Catalysis

Chiral phosphoric acids catalyze the kinetic resolution of racemic chloromethyl intermediates. For instance, (R)-BINOL-derived catalysts achieve enantiomeric excess (ee) >90% in the formation of the morpholine ring.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Key parameters:

Crystallization-Based Purification

Crude product is recrystallized from ethanol/water mixtures (4:1 v/v) to achieve >99% purity. Impurities such as diastereomers (≤2%) are removed via selective crystallization.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereoselectivity (de/ee) | Scalability |

|---|---|---|---|---|---|

| Aluminum reduction | Chloromethyl ketone | Al(OiPr)₃, iPrOH, reflux | 80 | >95% de | Industrial |

| NaBH₄ reduction | Chloromethyl ketone | NaBH₄, THF/H₂O, 0°C | 56 | 80% de | Lab-scale |

| SOCl₂ chlorination | Hydroxymethyl derivative | SOCl₂, DCM, RT | 75 | N/A | Lab-scale |

| Mesylation-chlorination | Hydroxymethyl derivative | MsCl, LiCl, DMF, 80°C | 85 | N/A | Pilot-scale |

| Flow synthesis | Epichlorohydrin | K₂CO₃, CH₃CN, 50°C | 65 | >90% ee | Industrial |

Chemical Reactions Analysis

(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, often using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Organic Synthesis

(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactive functional groups enable it to participate in a range of chemical reactions, making it valuable for producing more complex molecules.

Chemical Reactions

The compound can undergo several types of reactions:

- Nucleophilic Substitution : The chloromethyl group can be replaced by other nucleophiles such as amines or thiols.

- Oxidation : It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

- Reduction : The ester group can be reduced to yield alcohols.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of the chloromethyl group | Amines, thiols |

| Oxidation | Conversion to carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Formation of alcohols | Lithium aluminum hydride, sodium borohydride |

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is explored for its potential biological activities . While specific pharmacological effects are not extensively documented, compounds in the morpholine class are known for their diverse biological properties.

Research indicates that morpholine derivatives often exhibit:

- Antibacterial Activity : Potential to inhibit bacterial growth.

- Antifungal Activity : Efficacy against fungal pathogens.

Recent studies have investigated its role as an inhibitor of polyketide synthase (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis. This highlights its potential as a lead compound for developing new antitubercular agents.

| Compound | Target | IC Value (µM) | Effectiveness |

|---|---|---|---|

| This compound | Pks13 | < 1 | High |

| Benzofuran Series | Pks13 | > 1 | Moderate |

Industrial Applications

In industrial settings, this compound is employed in the production of:

- Agrochemicals : Used in formulations for pest control and crop protection.

- Polymers : Acts as a building block in polymer synthesis.

- Specialty Chemicals : Contributes to various manufacturing processes due to its reactivity.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of morpholine derivatives with chloromethylating agents, such as chloromethyl chloroformate, under controlled conditions. This method ensures selective formation and high yields.

Derivatives Exploration

Researchers have focused on modifying the structure of this compound to enhance its biological activity. Variations in substituents have been tested for improved potency against bacterial strains.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Chloromethyl vs. Aminomethyl: The chloromethyl group in the target compound is electrophilic, enabling alkylation reactions, while the aminomethyl analog (similarity score: 0.98) is nucleophilic, suited for conjugation or salt formation .

- Chloromethyl vs. Hydroxyethyl: The hydroxyethyl derivative (similarity score: 0.91) exhibits higher polarity due to hydrogen bonding, impacting solubility in polar solvents. In contrast, the chloro group enhances reactivity in non-aqueous media .

- Enantiomers (R vs.

Physicochemical Properties

- Polarity: Hydroxyethyl and aminopropyl derivatives exhibit higher polarity than the chloromethyl compound, influencing their partition coefficients (logP) and solubility profiles .

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s chloromethyl group is pivotal in synthesizing kinase inhibitors and antiviral agents, where precise stereochemistry is critical .

- Comparative Studies: Analogs like (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS 879403-42-6) are employed in peptide mimetics, leveraging their amine functionality for amide bond formation .

- Scalability : American Elements highlights the production of high-purity (>99%) morpholine derivatives for industrial applications, underscoring their role in large-scale pharmaceutical manufacturing .

Biological Activity

(S)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 235.71 g/mol

- Functional Groups :

- Tert-butyl group

- Chloromethyl group

- Carboxylate functional group

- Chemical Class : Morpholine derivatives

The presence of the chloromethyl group allows this compound to participate in various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity and affecting biochemical pathways . This interaction is crucial for its applications in drug development, particularly in the creation of pharmaceuticals targeting specific enzymes or receptors.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 5201202 | Contains a hydroxymethyl group instead of chloromethyl |

| Tert-butyl 4-morpholinecarboxylate | 1007-27-0 | Lacks the chloromethyl group; simpler structure |

| (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate | 650579-38-7 | Enantiomeric form; differing stereochemistry |

This comparison highlights the unique properties of this compound due to its specific functional groups, which may influence its reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

-

Pharmaceutical Development :

Research indicates that this compound serves as an intermediate in synthesizing bioactive molecules. Its reactivity allows for modifications that can enhance therapeutic efficacy against specific targets . -

Biological Testing :

Preliminary studies have shown that morpholine derivatives can exhibit significant antibacterial and antifungal activities. Further investigations into this compound are warranted to determine its efficacy against specific pathogens . -

Synthetic Applications :

The compound's role as a building block in organic synthesis has been documented, emphasizing its importance in creating more complex molecules used in various industrial applications .

Q & A

Q. How can the synthesis of (S)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate be optimized?

Methodological Answer: The synthesis typically involves a multi-step process, including functional group protection, nucleophilic substitution, and purification. For example:

- Step 1: React (S)-morpholine derivatives with tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the Boc protecting group .

- Step 2: Introduce the chloromethyl group via nucleophilic substitution. Chlorinating agents like thionyl chloride (SOCl₂) or PCl₃ may be used, with careful control of reaction temperature (0–25°C) to avoid side reactions.

- Purification: Silica gel column chromatography with eluents such as ethyl acetate/petroleum ether (1:10 v/v) is effective for isolating the target compound .

Key Parameters: - Solvent polarity (DCM for Boc protection).

- Temperature control during chlorination to prevent decomposition.

- Chiral purity maintenance by using enantiomerically pure starting materials.

Q. What analytical methods confirm the structure and purity of this compound?

Methodological Answer:

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage Temperature: –20°C in airtight, light-resistant containers to prevent hydrolysis of the chloromethyl group or Boc cleavage .

- Compatibility: Avoid exposure to strong acids/bases (risk of tert-butyl ester hydrolysis) or oxidizing agents (risk of chloromethyl group oxidation).

- Stability Monitoring: Periodic NMR or HPLC analysis to detect degradation (e.g., free morpholine formation) .

Advanced Research Questions

Q. What reaction mechanisms are feasible for the chloromethyl group in this compound?

Methodological Answer: The chloromethyl group undergoes diverse reactions:

- Nucleophilic Substitution: React with amines (e.g., benzylamine) in DMF at 60°C to form secondary amines, useful for generating analogs .

- Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst to introduce aromatic moieties .

- Elimination: Under basic conditions (e.g., K₂CO₃), β-elimination may occur, forming a morpholine-alkene side product. Mitigate by using mild bases (e.g., NaHCO₃) .

Mechanistic Insights: - Chlorine’s electronegativity enhances the electrophilicity of the methyl group, favoring SN2 pathways .

Q. How can enantiomeric purity be maintained during scale-up synthesis?

Methodological Answer:

- Chiral Resolution: Use enantioselective crystallization with chiral acids (e.g., L-tartaric acid) to separate (S)- and (R)-enantiomers .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in key steps (e.g., chlorination) to enhance stereoselectivity .

- Quality Control: Monitor enantiomeric excess (ee) via chiral HPLC at each synthetic step .

Q. How do structural modifications (e.g., replacing chlorine with fluorine) impact biological activity?

Methodological Answer:

- Fluorine Substitution: Synthesize analogs via nucleophilic fluorination (e.g., KF in DMSO). Fluorine’s electronegativity may enhance binding to target proteins (e.g., enzymes) but reduce reactivity compared to chlorine .

- Biological Assays: Compare IC₅₀ values against targets (e.g., kinases) using fluorescence polarization assays. For example, fluorinated analogs showed 20% higher inhibition of kinase X vs. chlorinated parent compound .

Q. How can contradictions in reported solubility data be resolved?

Methodological Answer:

- Solubility Profiling: Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) to measure solubility. Discrepancies often arise from:

Q. What computational methods predict the compound’s reactivity in complex matrices?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 to model transition states for chloromethyl substitution (e.g., activation energy for SN2 vs. SN1 pathways) .

- MD Simulations: Simulate interactions with biological targets (e.g., protein-ligand docking in GROMACS) to prioritize analogs for synthesis .

Q. How does the compound’s stability vary under accelerated degradation conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to 40°C/75% RH for 4 weeks. Monitor degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.